molecular formula C27H29F3N6O8S B13836975 7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Cat. No.: B13836975
M. Wt: 654.6 g/mol
InChI Key: CYETUYYEVKNSHZ-WCIODZPTSA-N
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Description

Ethyl 1-Thio-β-D-glucuronide: is a metabolite of ethanol that has gained significant attention due to its potential as a biomarker for alcohol consumption. It is formed in the liver by the conjugation of ethanol with glucuronic acid and is excreted in urine. The molecular formula of Ethyl 1-Thio-β-D-glucuronide is C8H14O6S, and its molecular weight is 238.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-β-D-glucuronide can be synthesized from acetobromo-alpha-D-glucuronic acid methyl ester . The reaction involves the substitution of the bromine atom with an ethylthio group under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard chromatographic techniques.

Industrial Production Methods: Industrial production of Ethyl 1-Thio-β-D-glucuronide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Thio-β-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Ethyl 1-Thio-β-D-glucuronide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium thiolate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl 1-Thio-β-D-glucuronide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of ethanol consumption.

    Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes involved in glucuronidation.

    Medicine: Ethyl 1-Thio-β-D-glucuronide is used as a biomarker in clinical studies to monitor alcohol intake and assess liver function.

    Industry: It is utilized in the development of diagnostic kits and assays for detecting alcohol consumption.

Mechanism of Action

Ethyl 1-Thio-β-D-glucuronide exerts its effects through the process of glucuronidation. Ethanol is conjugated to uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . The resulting β-D-ethyl glucuronide is a minor metabolite of ethanol, representing only a small fraction of the ethanol dose ingested. This conjugation process increases the water solubility of ethanol, facilitating its excretion in urine.

Comparison with Similar Compounds

Ethyl 1-Thio-β-D-glucuronide can be compared with other glucuronides such as:

  • Methyl 1-Thio-β-D-glucuronide
  • Propyl 1-Thio-β-D-glucuronide
  • Butyl 1-Thio-β-D-glucuronide

Uniqueness: Ethyl 1-Thio-β-D-glucuronide is unique due to its specific use as a biomarker for alcohol consumption. Its formation and excretion patterns provide valuable information for clinical and forensic studies, distinguishing it from other glucuronides that may not have the same specificity or application.

Properties

Molecular Formula

C27H29F3N6O8S

Molecular Weight

654.6 g/mol

IUPAC Name

7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11+,14-,15+,20?;/m0./s1

InChI Key

CYETUYYEVKNSHZ-WCIODZPTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Origin of Product

United States

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